molecular formula C15H17ClO B15338565 4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene

4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene

Cat. No.: B15338565
M. Wt: 248.75 g/mol
InChI Key: OBMAPHUDUIQOSH-UHFFFAOYSA-N
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Description

4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a chloro group, a cyclohexylmethoxy group, and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-2-iodophenol.

    Step 1 Formation of Cyclohexylmethoxy Group: The phenol group is first protected by converting it into a cyclohexylmethoxy group using cyclohexylmethyl chloride in the presence of a base such as potassium carbonate.

    Step 2 Ethynylation: The protected intermediate is then subjected to a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide as a co-catalyst, under an inert atmosphere.

    Step 3 Deprotection: The trimethylsilyl group is removed using a fluoride source like tetrabutylammonium fluoride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).

    Oxidation: Potassium permanganate, dichloromethane.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products

    Substitution: Corresponding substituted benzene derivatives.

    Oxidation: Carbonyl compounds.

    Reduction: Alkenes or alkanes.

Scientific Research Applications

4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its structural similarity to known inhibitors.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism by which 4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene exerts its effects depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(cyclohexylmethoxy)-2-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.

    4-Chloro-1-(cyclohexylmethoxy)-2-vinylbenzene: Contains a vinyl group instead of an ethynyl group.

Uniqueness

4-Chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H17ClO

Molecular Weight

248.75 g/mol

IUPAC Name

4-chloro-1-(cyclohexylmethoxy)-2-ethynylbenzene

InChI

InChI=1S/C15H17ClO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h1,8-10,12H,3-7,11H2

InChI Key

OBMAPHUDUIQOSH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC(=C1)Cl)OCC2CCCCC2

Origin of Product

United States

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